molecular formula C12H15ClN2O3S B5791131 (4-CHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

(4-CHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5791131
M. Wt: 302.78 g/mol
InChI Key: NLIRRHDHWNCACN-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[4-(methylsulfonyl)piperazino]methanone is a chemical compound with the molecular formula C14H11ClO3S It is known for its unique structure, which includes a chlorophenyl group and a methylsulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[4-(methylsulfonyl)piperazino]methanone typically involves the reaction of 4-chlorophenyl methyl sulfone with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[4-(methylsulfonyl)piperazino]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)[4-(methylsulfonyl)piperazino]methanone is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has been explored for its anti-inflammatory, antimicrobial, and anticancer properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. Its unique chemical structure makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[4-(methylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl methyl sulfone: A related compound with similar structural features but lacking the piperazine ring.

    4-Chlorophenyl methyl sulfide: Another related compound with a sulfur atom instead of the sulfone group.

    4-Chlorophenyl piperazine: A compound with a similar piperazine ring but different substituents.

Uniqueness

(4-Chlorophenyl)[4-(methylsulfonyl)piperazino]methanone stands out due to its unique combination of a chlorophenyl group, a methylsulfonyl group, and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-chlorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c1-19(17,18)15-8-6-14(7-9-15)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIRRHDHWNCACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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